molecular formula C20H16Cl2N2OS B6517090 1-(3,4-dichlorobenzoyl)-3-phenyl-1,4-diazaspiro[4.4]non-3-ene-2-thione CAS No. 899917-94-3

1-(3,4-dichlorobenzoyl)-3-phenyl-1,4-diazaspiro[4.4]non-3-ene-2-thione

Cat. No. B6517090
CAS RN: 899917-94-3
M. Wt: 403.3 g/mol
InChI Key: FTYXMLLCAPODOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-Dichlorobenzoyl)-3-phenyl-1,4-diazaspiro[4.4]non-3-ene-2-thione (DCB-PPDT) is a synthetic compound with potential applications in a wide range of areas, including medicine, agriculture, and biotechnology. DCB-PPDT has been studied for its ability to act as an inhibitor of enzymes and for its effects on biochemical and physiological processes.

Scientific Research Applications

1-(3,4-dichlorobenzoyl)-3-phenyl-1,4-diazaspiro[4.4]non-3-ene-2-thione has been studied for its potential applications in various scientific research areas. For example, it has been studied for its ability to inhibit enzymes, such as fatty acid synthase, and for its effects on biochemical and physiological processes. Additionally, this compound has been studied for its potential use in agriculture as a herbicide, and in biotechnology for its ability to act as an inhibitor of gene expression.

Mechanism of Action

1-(3,4-dichlorobenzoyl)-3-phenyl-1,4-diazaspiro[4.4]non-3-ene-2-thione is believed to act as an inhibitor of enzymes by forming a covalent bond with the active site of the enzyme. This covalent bond inhibits the enzyme’s ability to catalyze its reaction, resulting in a decrease in the rate of the reaction. Additionally, this compound has been shown to inhibit gene expression by binding to the promoter region of the gene and preventing the transcription of the gene.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. For example, it has been shown to inhibit the production of fatty acids, resulting in decreased levels of cholesterol and triglycerides. Additionally, this compound has been found to inhibit the production of inflammatory cytokines, resulting in decreased inflammation.
Advantages and Limitations for Laboratory Experiments
This compound has several advantages for laboratory experiments. For example, it is relatively inexpensive and easy to synthesize, and it has a wide range of potential applications. Additionally, this compound is relatively stable and can be stored for long periods of time. However, this compound has some limitations for laboratory experiments. For example, it is a relatively small molecule, which can make it difficult to detect in certain experiments. Additionally, it can be toxic in high doses, which can limit its use in certain laboratory experiments.

Future Directions

There are a number of potential future directions for research on 1-(3,4-dichlorobenzoyl)-3-phenyl-1,4-diazaspiro[4.4]non-3-ene-2-thione. For example, further research could be conducted on its ability to inhibit enzymes and its effects on biochemical and physiological processes. Additionally, further research could be conducted on its potential applications in agriculture and biotechnology. Additionally, further research could be conducted on its effects on gene expression and its use as a therapeutic agent. Finally, further research could be conducted on its toxicity and its potential for use in drug development.

Synthesis Methods

1-(3,4-dichlorobenzoyl)-3-phenyl-1,4-diazaspiro[4.4]non-3-ene-2-thione can be synthesized by a two-step process using a palladium-catalyzed reaction. The first step is the reaction of 3,4-dichlorobenzoyl chloride with 1,4-diazaspiro[4.4]non-3-ene-2-thione in the presence of a palladium catalyst. This reaction produces the intermediate compound, this compound, which is then further reacted with phenylmagnesium bromide to form the final product, this compound.

properties

IUPAC Name

(3,4-dichlorophenyl)-(2-phenyl-3-sulfanylidene-1,4-diazaspiro[4.4]non-1-en-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16Cl2N2OS/c21-15-9-8-14(12-16(15)22)18(25)24-19(26)17(13-6-2-1-3-7-13)23-20(24)10-4-5-11-20/h1-3,6-9,12H,4-5,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTYXMLLCAPODOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)N=C(C(=S)N2C(=O)C3=CC(=C(C=C3)Cl)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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